![molecular formula C25H15NO4S B3005029 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate CAS No. 587003-93-8](/img/structure/B3005029.png)
3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate
Übersicht
Beschreibung
3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate is a complex organic compound that integrates the structural features of benzothiazole, chromenone, and cinnamate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate typically involves multi-step organic reactions. One common method includes the condensation of 3-formylchromone with 2-aminobenzothiazole in the presence of a suitable catalyst and solvent. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzothiazole and chromenone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The compound is synthesized through several key steps:
- Formation of Benzothiazole Derivative : This is typically achieved by condensing 2-aminobenzenethiol with an appropriate aldehyde under acidic conditions.
- Coumarin Formation : The chromenone structure is generated via Pechmann condensation, involving the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
- Esterification : The final step involves esterifying the chromenone derivative with cinnamic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .
Anticancer Properties
Research indicates that compounds similar to 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate exhibit significant anticancer activities. The mechanism often involves inhibition of topoisomerase enzymes, leading to DNA damage and subsequent cell death. Notably, studies have demonstrated promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
3-(benzo[d]thiazol) derivatives | HepG2 | 2.38 | |
3-(benzo[d]thiazol) derivatives | HCT116 | 1.54 | |
3-(benzo[d]thiazol) derivatives | MCF-7 | 4.52 |
In vitro assays show that these compounds can selectively induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic window.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that derivatives of this compound demonstrate activity against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .
Material Science Applications
Due to its unique photophysical properties, this compound is being explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of this compound into polymer matrices can enhance the performance of these materials by improving their luminescent properties .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of several benzothiazole derivatives, including this compound, against human cancer cell lines. The results indicated that this compound exhibited a dose-dependent response in inhibiting cell proliferation and inducing apoptosis, particularly in HepG2 and MCF-7 cell lines .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, derivatives of the compound were screened against Gram-positive and Gram-negative bacteria as well as fungi. The results showed significant inhibition zones, suggesting that these compounds could be developed into effective antimicrobial agents .
Wirkmechanismus
The mechanism of action of 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It may inhibit key enzymes involved in cell proliferation, induce apoptosis in cancer cells, and modulate inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one
- 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline
- 2-(benzo[d]thiazol-2-yl)-4H-chromen-4-one
Uniqueness
3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate stands out due to its unique combination of structural features from benzothiazole, chromenone, and cinnamate. This unique structure imparts distinct photophysical and biological properties, making it a versatile compound for various applications .
Biologische Aktivität
3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate is a synthetic compound that combines the structural motifs of benzothiazole and chromenone, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and comparative studies with related compounds.
Chemical Structure and Synthesis
The compound is characterized by its unique chemical structure, which can be represented as follows:
The synthesis typically involves multi-step organic reactions, including the formation of the benzothiazole moiety through condensation reactions and the chromenone structure via Pechmann condensation. The final step includes esterification with cinnamic acid derivatives to yield the target compound.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymes : The compound has been shown to inhibit topoisomerase enzymes, which play a crucial role in DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells.
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated significant acetylcholinesterase (AChE) inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : The presence of the benzothiazole moiety enhances its ability to scavenge free radicals, contributing to its antioxidant properties .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. The IC50 values for different cancer types indicate its effectiveness:
Cancer Type | IC50 (µM) |
---|---|
Breast Cancer | 5.0 |
Lung Cancer | 8.2 |
Colon Cancer | 6.5 |
These results suggest that the compound could serve as a lead for developing new anticancer agents.
Neuroprotective Effects
Research indicates that compounds with similar structures exhibit neuroprotective effects by inhibiting AChE:
Compound | IC50 (µM) |
---|---|
3-(benzo[d]thiazol-2-yl)-4H-chromen | 2.7 |
Standard AChE Inhibitor | 1.5 |
The promising results highlight its potential in treating cognitive decline associated with Alzheimer's disease .
Case Studies
- Study on Anticancer Properties : A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells, demonstrating significant apoptosis induction through caspase activation pathways.
- Neuroprotective Study : Another study focused on evaluating its effects on AChE inhibition in vitro, confirming its potential as a therapeutic agent for Alzheimer's disease through molecular docking studies that elucidated binding interactions at the enzyme's active site .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other similar compounds:
Compound | Anticancer Activity | AChE Inhibition |
---|---|---|
3-(benzo[d]thiazol-2-yl)-4H-chromen | High | Moderate |
3-(benzo[d]thiazol-2-yl)-2H-chromen | Moderate | High |
2-(benzo[d]thiazol-2-yl)-4H-chromen | Low | Low |
This comparison illustrates that while the target compound shows significant anticancer properties, it may have moderate AChE inhibition compared to some derivatives.
Eigenschaften
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15NO4S/c27-23(13-10-16-6-2-1-3-7-16)30-17-11-12-18-21(14-17)29-15-19(24(18)28)25-26-20-8-4-5-9-22(20)31-25/h1-15H/b13-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRJGGYEFWNFIA-JLHYYAGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.